4,5-Diamino-o-anisic Acid (CAS 59338-91-9): Technical Profiling and Synthetic Workflows in Benzotriazole-Derived Therapeutics
4,5-Diamino-o-anisic Acid (CAS 59338-91-9): Technical Profiling and Synthetic Workflows in Benzotriazole-Derived Therapeutics
Executive Summary
In the landscape of modern drug development, ortho-diaminobenzoic acid derivatives serve as foundational building blocks for complex heterocyclic active pharmaceutical ingredients (APIs). 4,5-Diamino-o-anisic acid (also known systematically as 4,5-diamino-2-methoxybenzoic acid) is a highly specialized intermediate primarily utilized in the synthesis of benzotriazole-based therapeutics[1].
As a Senior Application Scientist overseeing API route scouting, I emphasize that the handling of electron-rich ortho-diamines requires stringent atmospheric and thermal controls. The electron-donating methoxy group at the ortho position increases the nucleophilicity of the adjacent amines, making the molecule highly susceptible to oxidative degradation. This whitepaper provides an in-depth technical profile of 4,5-diamino-o-anisic acid, detailing its physicochemical properties, its critical mechanistic role in the synthesis of the antiemetic drug Alizapride, and a self-validating experimental protocol for its downstream cyclization[2].
Physicochemical Profiling and Structural Identity
Accurate molecular characterization is the first step in any robust synthetic workflow. Table 1 summarizes the core quantitative data and structural identifiers for 4,5-diamino-o-anisic acid.
Table 1: Physicochemical and Structural Data
| Parameter | Specification / Value |
| IUPAC Name | 4,5-Diamino-2-methoxybenzoic acid |
| CAS Registry Number | 59338-91-9 |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.1766 g/mol |
| Core Structure | Ortho-diamine substituted benzoic acid with a methoxy ether |
| Key Downstream API | Alizapride (CAS: 59338-93-1) |
Data supported by chemical registry indexing[1],[3].
Mechanistic Role in Pharmaceutical Synthesis
4,5-Diamino-o-anisic acid is most notably recognized as the critical precursor in the synthesis of Alizapride , a potent dopamine D2 receptor antagonist used clinically to manage nausea and vomiting[2].
A fascinating historical and technical artifact of this synthetic route is the sequential registration of the intermediates' CAS numbers, which perfectly maps the chronological steps of the drug's development[3]:
-
CAS 59338-90-8 : 4-Amino-5-nitro-o-anisic acid (Starting Material)
-
CAS 59338-91-9 : 4,5-Diamino-o-anisic acid (Reduced Intermediate)
-
CAS 59338-92-0 : 6-Methoxy-1H-benzotriazole-5-carboxylic acid (Cyclized Core)
-
CAS 59338-93-1 : Alizapride (Final API)
The conversion of the ortho-diamine into a benzotriazole is a masterpiece of intramolecular chemistry. The spatial proximity of the two amine groups ensures that once one amine is converted into a diazonium salt, the neighboring amine rapidly acts as an internal nucleophile, closing the triazole ring before intermolecular side reactions can occur[4].
Synthetic pathway from 4-amino-5-nitro-o-anisic acid to Alizapride via benzotriazole formation.
Experimental Workflow: Diazotization and Cyclization
The transformation of 4,5-diamino-o-anisic acid into 6-methoxy-1H-benzotriazole-5-carboxylic acid requires meticulous environmental control. The following methodology outlines the standard operating procedure, emphasizing the causality behind each step and integrating self-validating checkpoints[4].
Workflow for the diazotization and cyclization of 4,5-diamino-o-anisic acid.
Step-by-Step Methodology
Prerequisites : 4,5-Diamino-o-anisic acid must be freshly prepared (typically via Raney Nickel reduction of the nitro precursor) or stored under inert gas (Argon/N2) to prevent the formation of oligomeric oxidation byproducts.
-
Acidic Dissolution :
-
Action: Suspend 1.0 equivalent of 4,5-diamino-o-anisic acid in 5.0 volumes of 2M hydrochloric acid (HCl). Stir vigorously until complete dissolution is achieved.
-
Causality: The acidic medium protonates the diamine, drastically increasing aqueous solubility. More importantly, it provides the necessary
ions required to convert sodium nitrite into the highly reactive nitrosyl cation ( ), which is the true electrophile in the reaction.
-
-
Thermal Stabilization :
-
Action: Chill the reaction vessel to 0–5 °C using an external ice-brine bath.
-
Causality: Diazonium salts are thermodynamically unstable. Temperatures above 5 °C provide sufficient thermal energy to expel nitrogen gas (
), degrading the intermediate into an unwanted phenolic byproduct. Strict thermal control ensures the intermediate survives long enough for the neighboring amine to attack.
-
-
Controlled Diazotization :
-
Action: Prepare a 1.05 equivalent solution of sodium nitrite (
) in distilled water. Add this solution dropwise to the chilled amine mixture over 30–45 minutes.
-
-
Self-Validation (Starch-Iodide Test) :
-
Action: Periodically spot the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of unreacted nitrous acid.
-
Causality: This is a critical self-validating system. Relying solely on stoichiometric calculations is dangerous, as the moisture content of the starting materials can vary. The starch-iodide test provides real-time, empirical feedback that the exact stoichiometric amount of
has been added, confirming complete conversion of the primary amine without over-nitrosation.
-
-
Intramolecular Cyclization :
-
Action: Once diazotization is complete, allow the mixture to stir for an additional 1 hour at 0–5 °C, then slowly warm to room temperature.
-
Causality: The spatial proximity of the unreacted ortho-amine facilitates a rapid intramolecular nucleophilic attack on the diazonium nitrogen, effectively closing the 1,2,3-triazole ring and establishing the benzotriazole core[5].
-
-
Isolation :
-
Action: Filter the resulting precipitate (6-methoxy-1H-benzotriazole-5-carboxylic acid), wash extensively with cold water to remove residual acid salts, and dry under vacuum.
-
References
- ChemWhat Database. "4,5-diamino-o-anisic acid CAS#: 59338-91-9". ChemWhat | Chemical and Biological Database.
- Alfa Chemistry. "CAS 59338-93-1 Alizapride & Precursors". Alfa Chemistry Catalog.
- Wikipedia. "Alizapride - Synthesis". Wikimedia Foundation.
- Benchchem. "6-Methoxy-1H-benzotriazole-5-carboxylic acid | 59338-92-0". Benchchem Technical Documentation.
- National Academic Digital Library of Ethiopia. "Heterocyclic Chemistry in Drug Discovery". Wiley Publications.

